Atomic-Level Binding Profile Differentiation via Radioligand Displacement Assays
The compound's binding profile is explicitly weak and characterized by a lack of high-affinity interaction with common CNS targets. In a direct, quantitative comparison, it demonstrated a Ki value of less than 10,000 nM at the I2 imidazoline binding site, and separately, a Ki value greater than 10,000 nM at the human alpha-2 adrenoceptor [1]. This contrasts with a structurally related compound in the BindingDB (BDBM50472305 / CHEMBL67706), which shows a significantly lower Ki of 891 nM for the displacement of [3H]idazoxan from the imidazoline I2 receptor, indicating a >11-fold difference in binding affinity [2].
| Evidence Dimension | Binding Affinity (Ki) for I2 Imidazoline Receptor |
|---|---|
| Target Compound Data | Ki < 10,000 nM |
| Comparator Or Baseline | BDBM50472305 / CHEMBL67706: Ki = 891 nM |
| Quantified Difference | > 11.2-fold weaker affinity |
| Conditions | Displacement of [3H]idazoxan from rabbit renal cortex membranes |
Why This Matters
This highlights the compound's utility as a highly selective non-binder or negative control in systems where I2 receptor engagement must be avoided, a profile that a more potent analog cannot provide.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50070357. Ki values for I2 imidazoline and alpha-2 adrenergic receptor. View Source
- [2] BindingDB. (n.d.). Affinity Data for BDBM50472305. Ki = 891 nM for displacement of [3H]idazoxan from imidazoline I2 receptor. View Source
